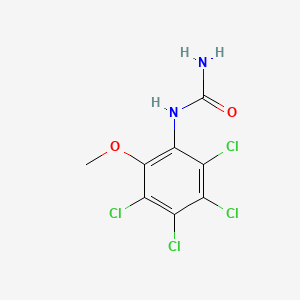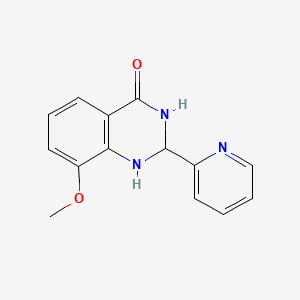
4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 8-hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one.
Reduction: Formation of 2,3-dihydro-8-methoxy-2-pyridin-2-ylquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,3-Dihydro-1H-quinazolin-4-one: Lacks the methoxy and pyridine substituents, resulting in different chemical and biological properties.
8-Hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one:
2-Pyridin-2-ylquinazolin-4-one: Lacks the dihydro and methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both the methoxy and pyridine substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its interactions with biological targets.
Properties
CAS No. |
15470-89-0 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.277 |
IUPAC Name |
8-methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-7-4-5-9-12(11)16-13(17-14(9)18)10-6-2-3-8-15-10/h2-8,13,16H,1H3,(H,17,18) |
InChI Key |
KUSLHQOACSFQGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(NC2=O)C3=CC=CC=N3 |
Synonyms |
4(1H)-Quinazolinone, 2,3-dihydro-8-methoxy-2-(2-pyridyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
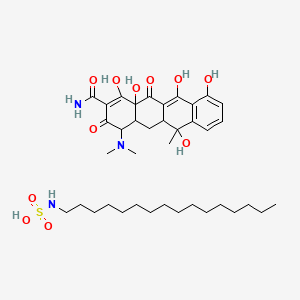
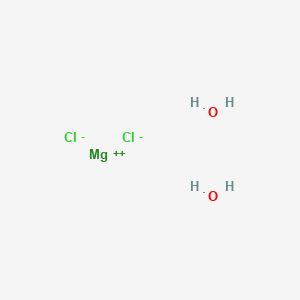

![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)

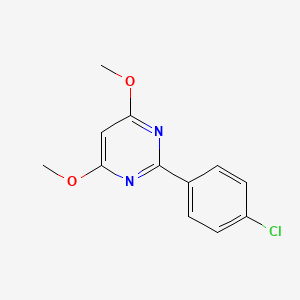
![5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B579255.png)
![N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide](/img/structure/B579257.png)
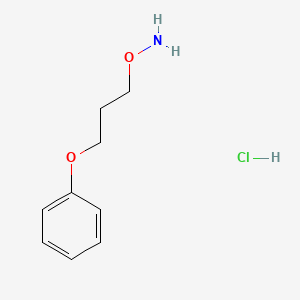
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide](/img/structure/B579259.png)
